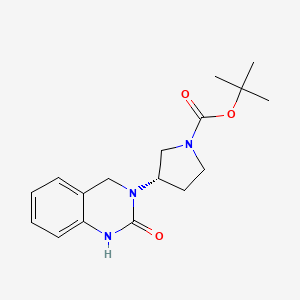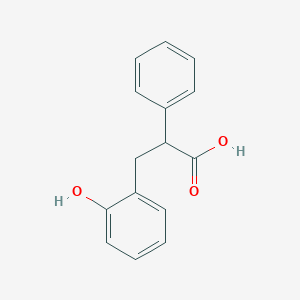![molecular formula C21H21FN4O2 B2453448 (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)prop-2-enamide CAS No. 885179-31-7](/img/structure/B2453448.png)
(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)prop-2-enamide” is a complex organic compound. It contains a cyano group (-CN), a piperazine ring, a fluorophenyl group, and a methoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the fluorophenyl group, and the methoxyphenyl group would contribute to the overall structure. The exact structure would need to be determined through techniques like X-ray crystallography .Scientific Research Applications
PET Tracers for Serotonin 5-HT1A Receptors : A study by García et al. (2014) focused on developing PET tracers for serotonin 5-HT1A receptors. They synthesized compounds by labeling their precursors, finding that one derivative showed promise as a PET radioligand for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders.
In Vitro Tocolytic Activity : Research by Lucky & Omonkhelin (2009) synthesized a compound similar to the one , demonstrating its in vitro tocolytic activity. They observed significant inhibition of contractions in uterine smooth muscle in rats, suggesting potential applications in reproductive health.
Anticancer Properties : A study by Lee et al. (2013) investigated a related compound's anticancer effects, noting its ability to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The compound interacted with p68 RNA helicase, indicating a potential mechanism for its anticancer effects.
Dopamine D3 Receptor Ligands : Research by Banala et al. (2011) synthesized compounds to evaluate their binding and function at dopamine D3 and D2 receptors. Some compounds exhibited high selectivity for D3 receptors, which could have implications for developing treatments for neurological and psychiatric disorders.
Antimycobacterial Activity : A study by Malík et al. (2014) explored the antimycobacterial activity of derivatives containing similar structural elements. They found promising activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment.
Radiotracer for D3 Receptor Imaging : Kuhnast et al. (2006) synthesized and labeled a compound for potential use as a radiotracer in PET imaging of D3 receptors. Although successful in rat brain studies, results were not replicated in nonhuman primates, highlighting the complexity of translating research findings.
properties
IUPAC Name |
(E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-28-20-8-4-18(5-9-20)24-21(27)16(14-23)15-25-10-12-26(13-11-25)19-6-2-17(22)3-7-19/h2-9,15H,10-13H2,1H3,(H,24,27)/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTPXQYKAFEXMT-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CN2CCN(CC2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/N2CCN(CC2)C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2453365.png)
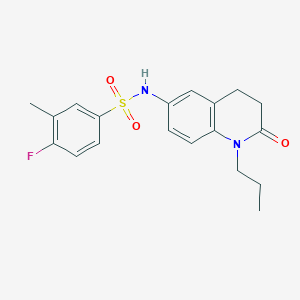
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2453369.png)
![2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2453371.png)
![2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2453372.png)
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2453373.png)
![2,2'-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline]](/img/structure/B2453376.png)
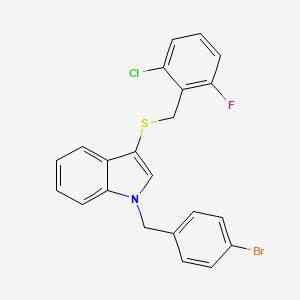
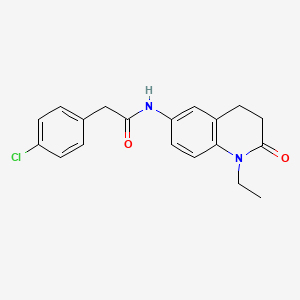
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2453380.png)
![4-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2453381.png)
